N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-16-9-5-14(6-10-16)13-20(26)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSOSOMHUIGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling with Phenyl Ring: The benzimidazole core is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of Fluorophenyl Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or phenyl rings.
Reduction: Reduced forms of the acetamide or benzimidazole moieties.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom or other positions on the phenyl rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is , with a molecular weight of 482.5 g/mol. The compound features a benzimidazole moiety, which is known for its biological activity, particularly in cancer treatment and antimicrobial applications.
Case Studies
- In Vitro Studies : A study evaluated the anticancer activity of several benzimidazole derivatives, including this compound. The results showed that certain derivatives had IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds revealed promising results against human colorectal carcinoma cell lines (HCT116). The compounds demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Data Table: Antimicrobial Efficacy
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N9 | 1.27 | Staphylococcus aureus |
| N18 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds against various pathogens, highlighting their potential as antimicrobial agents .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications to the benzimidazole structure can enhance bioavailability and reduce toxicity, which are pivotal for clinical applications .
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety may bind to the active site of an enzyme, inhibiting its activity, while the fluorophenyl acetamide group may enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzimidazole-Triazole Hybrids
Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) and N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i) exhibit potent QSI activity against Pseudomonas aeruginosa. For example:
- 6p shows 68.23% inhibition at 250 µM, attributed to the electron-withdrawing nitro group enhancing interactions with the LasR receptor .
- 6i achieves 64.99% inhibition at 250 µM, with the chloro substituent contributing to moderate activity .
In contrast, the target compound lacks a triazole moiety, which may reduce its QSI efficacy but could improve selectivity for other targets, such as kinases or antimicrobial enzymes .
Table 1: Key Benzimidazole-Triazole Analogues
| Compound ID | Substituent (R) | Biological Activity (QSI, 250 µM) |
|---|---|---|
| 6p | 4-Nitrophenyl | 68.23% inhibition |
| 6i | 4-Chlorophenyl | 64.99% inhibition |
| Target Compound | 4-Fluorophenyl | Not reported (structural focus) |
Thioether-Linked Benzimidazole Derivatives
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9) replaces the phenylacetamide group with a thioether linkage.
Sulfonamide and Sulfamoyl Derivatives
Compounds like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) and N-(4-(4-chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide incorporate sulfonamide or sulfamoyl groups, which enhance hydrogen-bonding capacity. These derivatives are often prioritized for antimicrobial applications but may exhibit higher cytotoxicity than the fluorophenyl-containing target compound .
Quinoline-Benzimidazole Hybrids
Derivatives such as 2-((3-(1H-benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) demonstrate expanded aromatic systems (quinoline core), which improve π-π stacking interactions in anticancer targets. The target compound’s simpler structure may offer synthetic advantages but lower potency in complex biological systems .
Imidazolidine and Pyrimidine Derivatives
Compounds like 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) feature dual benzimidazole units, enabling multivalent interactions. However, their high molecular weight (>500 g/mol) and low solubility limit bioavailability compared to the target compound’s compact design .
Key Structural and Functional Insights
- Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents enhance QSI activity but increase toxicity risks. The 4-fluorophenyl group balances electronic effects and safety .
- Triazole vs. Acetamide : Triazole hybrids excel in QSI, while acetamide derivatives may prioritize kinase or antimicrobial inhibition .
- Solubility vs. Stability : Thioether linkages improve solubility but reduce metabolic stability compared to fluorophenylacetamide .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₁F₁N₄O
- Molecular Weight : 248.25 g/mol
- CAS Number : 2963-77-1
This compound contains a benzimidazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Research indicates that compounds similar to this compound may act through various mechanisms:
- GABA-A Receptor Modulation : Similar benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity and potentially providing anxiolytic effects .
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against glioblastoma cells (IC50 = 45.2 ± 13.0 μM) .
- Antimicrobial Properties : Recent studies have evaluated the antimicrobial efficacy of benzimidazole derivatives, indicating that they possess activity against a range of pathogens, including bacteria and fungi .
Anticancer Activity
A study conducted on a related benzimidazole derivative demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. The compound was administered in varying doses over a period, showing a dose-dependent increase in apoptotic cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 25.72 ± 3.95 | MCF-7 |
| Alpidem (Comparator) | 38.60% remaining after 120 min | HLMs |
GABA-A Receptor Interaction
Molecular docking studies have provided insights into how this compound interacts with the GABA-A receptor. The docking results suggest that structural modifications enhance binding affinity and metabolic stability compared to existing drugs like alpidem, which is known for rapid metabolism and hepatotoxicity .
Metabolic Stability
The metabolic stability of this compound was assessed using human liver microsomes (HLMs). Results indicated that it exhibited higher metabolic stability than alpidem, with approximately 90% of the parent compound remaining unmetabolized after 120 minutes of incubation . This suggests a favorable pharmacokinetic profile.
Q & A
Basic: What are the standard synthetic protocols for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including condensation of precursors like benzaldehyde derivatives with acetamide-containing intermediates. For example, chalcone analogs are synthesized using aqueous KOH under room-temperature conditions to form the benzimidazole core . Key steps include:
- Imidazole ring formation : Cyclization of ortho-phenylenediamine derivatives under acidic or basic conditions.
- Thioacetamide linkage : Reaction with mercaptoacetic acid or thiol-containing reagents in solvents like DMF or ethanol.
- Purification : Column chromatography or recrystallization to isolate the product.
Table 1 : Common Reaction Conditions
| Step | Reagents/Conditions | Solvent | Purification Method |
|---|---|---|---|
| Cyclization | Piperidine, acetic acid | Ethanol | TLC-monitored reflux |
| Thiol coupling | NaH, DMF | DMF | Column chromatography |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify aromatic protons, fluorophenyl groups, and acetamide linkages. For example, the 4-fluorophenyl group shows distinct splitting patterns (~δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated 301.34 g/mol for C₁₅H₁₂FN₃OS) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide moiety .
Advanced: How can contradictory spectral data (e.g., ambiguous NMR signals) be resolved?
Answer:
Ambiguities arise from overlapping signals in complex structures. Mitigation strategies include:
- 2D NMR techniques : HSQC and COSY to resolve proton-carbon correlations and coupling patterns .
- X-ray crystallography : Definitive structural elucidation, as demonstrated for triazole-benzimidazole derivatives .
- Variable-temperature NMR : To reduce signal broadening caused by dynamic effects .
Advanced: What methodologies are used to assess the compound’s biological activity (e.g., antimicrobial or anticancer)?
Answer:
- Antimicrobial assays :
- Anticancer screening :
Table 2 : Example Bioactivity Data
| Compound Derivative | Assay | IC₅₀/Activity | Reference |
|---|---|---|---|
| 6p (triazole analog) | Quorum sensing inhibition | 68% at 250 µM | |
| 36 (Bcl-2 inhibitor) | Breast cancer cell growth | IC₅₀ = 12 µM |
Advanced: How can computational methods optimize this compound’s structure for target selectivity?
Answer:
- Molecular docking : Tools like Schrödinger Glide predict binding modes to targets (e.g., LasR in P. aeruginosa) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on fluorophenyl) with activity .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., Bcl-2 protein interactions) .
Advanced: What strategies address low yields in the final synthetic step?
Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions .
Basic: What are the compound’s key structural motifs and their pharmacological relevance?
Answer:
- Benzimidazole core : Intercalates with DNA or inhibits kinase enzymes .
- 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability .
- Acetamide linker : Facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets) .
Advanced: How to design analogs to improve solubility without compromising activity?
Answer:
- PEGylation : Introduce polyethylene glycol chains to the acetamide nitrogen .
- Ionic derivatives : Convert the free amine to a hydrochloride salt .
- Heteroatom substitution : Replace sulfur in thioacetamide with oxygen (sulfoxide/sulfone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
